molecular formula C₂₀H₃₆ClNO₂ B1144755 Nonyl Deoctyl Fingolimod Hydrochloride CAS No. 296282-40-1

Nonyl Deoctyl Fingolimod Hydrochloride

Cat. No.: B1144755
CAS No.: 296282-40-1
M. Wt: 357.96
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Sphingosine-1-Phosphate (S1P) Receptor Modulators in Immunological Research

Sphingosine-1-phosphate is a signaling lipid that plays a pivotal role in a multitude of cellular processes, most notably in the regulation of the immune system. immune-system-research.com It exerts its effects by binding to a family of five G protein-coupled receptors, designated as S1P1-5. nih.gov Of particular importance is the S1P1 receptor, which is crucial for the egress of lymphocytes, a type of white blood cell, from lymphoid organs into the bloodstream and, subsequently, into tissues. nih.gov

S1P receptor modulators are compounds designed to interact with these receptors, thereby influencing lymphocyte trafficking. nih.gov By preventing the migration of lymphocytes to sites of inflammation, these modulators can effectively dampen the autoimmune response characteristic of diseases like multiple sclerosis. nih.gov Fingolimod (B1672674) was the first oral therapy in this class to be approved for the treatment of relapsing-remitting multiple sclerosis, marking a significant milestone in the management of autoimmune disorders. nih.gov The success of Fingolimod has spurred further research into the development of new S1P receptor modulators with potentially improved selectivity and side-effect profiles. nih.gov

The Role of Structural Modifications in Modulating Chemical and Biological Interactions of Sphingolipid Analogs

Sphingolipid analogs, such as Fingolimod and its derivatives, are structurally similar to the endogenous sphingosine (B13886). Their biological activity is profoundly influenced by their chemical structure. nih.gov Modifications to various parts of the molecule—the polar head group, the aromatic core, or the lipophilic alkyl chain—can dramatically alter its interaction with S1P receptors and other biological targets. nih.gov

Research into the structure-activity relationships of these analogs is a cornerstone of drug development in this area. For instance, the length and composition of the alkyl chain have been shown to be important for the biological activity of Fingolimod derivatives. nih.gov Studies have demonstrated that altering the length of this hydrocarbon chain can impact the compound's efficacy, including its antibacterial and antibiofilm activities. nih.gov This highlights the principle that even subtle structural changes can lead to significant differences in the pharmacological profile of sphingolipid analogs.

Origin and Significance of Nonyl Deoctyl Fingolimod Hydrochloride as a Synthetic Derivative of Fingolimod

This compound, also identified as the nonyl homolog of Fingolimod, primarily originates as a process-related impurity during the synthesis of Fingolimod. derpharmachemica.com Its formation is a consequence of the chemical reactions used to produce the parent drug, where starting materials or intermediates with a nonyl (nine-carbon) chain instead of the intended octyl (eight-carbon) chain are incorporated. derpharmachemica.com

While often viewed as an impurity that needs to be controlled for in the manufacturing of pharmaceutical-grade Fingolimod, the existence of this compound holds significance in the broader context of medicinal chemistry. derpharmachemica.com The study of such analogs contributes to a deeper understanding of the structure-activity relationships within the Fingolimod family of compounds. Research on Fingolimod derivatives has shown that modifications to the alkyl chain length can modulate biological activity. nih.gov For example, a study on the antibacterial properties of Fingolimod derivatives found that both shorter and longer alkyl chains influenced the compounds' inhibitory effects. nih.gov This suggests that the nonyl chain of this compound could confer distinct properties compared to the octyl chain of Fingolimod, making it a subject of interest for further investigation into novel therapeutic applications beyond its role as an immunosuppressant.

Properties

CAS No.

296282-40-1

Molecular Formula

C₂₀H₃₆ClNO₂

Molecular Weight

357.96

Synonyms

2-Amino-2-[2-(4-nonylphenyl)ethyl]-1,3-propanediol Hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Nonyl Deoctyl Fingolimod Hydrochloride

Retrosynthetic Analysis of Nonyl Deoctyl Fingolimod (B1672674) Hydrochloride

A retrosynthetic analysis of Nonyl Deoctyl Fingolimod Hydrochloride reveals several strategic disconnections to arrive at simple, commercially available starting materials. The primary disconnection severs the bond between the aminodiol headgroup and the phenethyl tail, a common strategy in the synthesis of Fingolimod and its analogs. researchgate.net This approach highlights two key fragments: the hydrophilic 2-amino-2-methylpropane-1,3-diol portion and the lipophilic 1-(2-bromoethyl)-4-nonylbenzene tail.

Further deconstruction of the 1-(2-bromoethyl)-4-nonylbenzene fragment leads back to 4-nonylacetophenone, which can be derived from nonylbenzene (B91765) through Friedel-Crafts acylation. Nonylbenzene itself is readily accessible. The aminodiol headgroup is often traced back to diethyl acetamidomalonate, a versatile starting material for the synthesis of alpha-amino acids and their derivatives. derpharmachemica.com

An alternative retrosynthetic pathway involves the late-stage introduction of the amino group. This approach starts with a functionalized phenethyl piece, such as 2-(4-nonylphenyl)ethanol, which is then elaborated to introduce the diol and amino functionalities. derpharmachemica.com This strategy can sometimes lead to challenges with impurities related to the polar headgroup introduction. researchgate.net

Optimized Multistep Synthesis Strategies for this compound

Optimized multistep syntheses for Fingolimod analogs, including the nonyl derivative, have been developed to improve yield, reduce costs, and enhance safety for potential large-scale production. google.comgoogle.comwipo.int A common and efficient route begins with a Friedel-Crafts acylation of nonylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid like aluminum chloride to yield 3-chloro-1-(4-nonylphenyl)propan-1-one. derpharmachemica.com

This ketone is then subjected to a series of transformations. The carbonyl group is reduced, often using sodium borohydride, to afford the corresponding alcohol. The chlorine atom is subsequently displaced with a nitro group via nucleophilic substitution with sodium nitrite. The resulting nitro compound undergoes a Henry reaction (nitro-aldol condensation) with formaldehyde (B43269) to introduce the two hydroxymethyl groups at the alpha-carbon. Finally, a reduction of the nitro group to a primary amine, typically through catalytic hydrogenation with palladium on carbon (Pd/C), followed by salt formation with hydrochloric acid, yields this compound. derpharmachemica.com

An alternative strategy involves the use of diethyl acetamidomalonate as the starting material for the hydrophilic headgroup. derpharmachemica.comgoogle.com This method involves the alkylation of diethyl acetamidomalonate with a suitable 2-(4-nonylphenyl)ethyl halide. The resulting diester is then reduced to the diol, and subsequent hydrolysis of the acetamide (B32628) and ester groups under acidic conditions affords the final product. derpharmachemica.com

Reaction Step Reagents and Conditions Intermediate/Product Reference
Friedel-Crafts AcylationNonylbenzene, 3-chloropropionyl chloride, AlCl₃3-chloro-1-(4-nonylphenyl)propan-1-one derpharmachemica.com
Ketone ReductionSodium borohydride, Tetrahydrofuran3-chloro-1-(4-nonylphenyl)propan-1-ol derpharmachemica.com
Nucleophilic SubstitutionSodium nitrite, N,N-dimethylformamide1-(4-nonylphenyl)-3-nitropropane derpharmachemica.com
Henry ReactionFormaldehyde, Potassium carbonate2-nitro-2-(2-(4-nonylphenyl)ethyl)propane-1,3-diol derpharmachemica.com
Nitro Reduction and Salt FormationH₂, Pd/C, Methanol (B129727); HClThis compound derpharmachemica.com

Investigation of Stereoselective Pathways in the Synthesis of this compound

While this compound itself is achiral, the synthesis of chiral analogs has been a subject of investigation to understand the stereochemical requirements for biological activity. nih.gov These studies provide a framework for potential stereoselective syntheses of related compounds. Asymmetric synthesis of conformationally constrained analogs of Fingolimod has been achieved with high optical purity. nih.gov

For instance, in the synthesis of chiral analogs, strategies have included the use of chiral catalysts for asymmetric hydrogenations. The Crabtree catalyst has been employed for the directed reduction of an alkene, yielding a specific stereoisomer. nih.gov The development of stereoselective routes is crucial for producing enantiomerically pure compounds, which can exhibit different pharmacological profiles. While not specifically reported for the nonyl derivative, these methodologies could be adapted to generate chiral versions of this compound if desired for specific research purposes.

Generation and Characterization of Isomeric and Homologous Forms of this compound

The synthesis of Fingolimod often results in the formation of homologous impurities, where the alkyl chain length varies. derpharmachemica.com this compound, referred to as "Nonyl (1c)" in some literature, is one such homolog that has been synthesized and characterized. derpharmachemica.com These homologous impurities arise from the presence of corresponding alkylbenzene starting materials in the initial raw materials.

The characterization of these homologs is crucial for quality control in the manufacturing of Fingolimod. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are employed to identify and quantify these related substances. derpharmachemica.com The generation of a homologous series, including the heptyl, octyl (Fingolimod), and nonyl derivatives, allows for a systematic study of how the alkyl chain length influences the physicochemical and biological properties of these molecules. derpharmachemica.comnih.gov

Homolog Chemical Name Molecular Formula Reference
Heptyl Fingolimod2-amino-2-(2-(4-heptylphenyl)ethyl)propane-1,3-diol hydrochlorideC₁₈H₃₂ClNO₂ derpharmachemica.com
Fingolimod (Octyl)2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol hydrochlorideC₁₉H₃₄ClNO₂ derpharmachemica.com
Nonyl Fingolimod2-amino-2-(2-(4-nonylphenyl)ethyl)propane-1,3-diol hydrochlorideC₂₀H₃₆ClNO₂ derpharmachemica.com

Synthesis of Radiolabeled and Deuterated Analogs of this compound for Mechanistic Studies

To investigate the mechanism of action, distribution, and metabolism of Fingolimod and its analogs, radiolabeled and deuterated versions have been synthesized. google.comnih.gov Radiolabeled analogs, for instance with isotopes like ¹¹C or ¹⁸F, are instrumental in positron emission tomography (PET) imaging studies to visualize the distribution of the compound in vivo. medkoo.com Similarly, iodine-123 labeled analogs have been used to study brain uptake. nih.gov

Deuterated analogs of Fingolimod have also been developed. google.com The replacement of hydrogen with deuterium (B1214612) at specific positions in the molecule can alter the metabolic profile, potentially leading to a longer half-life without changing the fundamental pharmacological activity. The synthesis of these labeled compounds typically follows the established routes, using a labeled precursor at an appropriate step. For example, a deuterated starting material can be introduced early in the synthesis to produce a fully deuterated analog. While specific reports on the synthesis of radiolabeled or deuterated this compound are not prevalent, the methodologies developed for Fingolimod are directly applicable.

Molecular and Cellular Pharmacodynamics of Nonyl Deoctyl Fingolimod Hydrochloride Preclinical/in Vitro Focus

Interaction Profile of Fingolimod (B1672674) Hydrochloride with Sphingosine-1-Phosphate Receptors (S1PRs)

Fingolimod Hydrochloride (FTY720) is a prodrug that requires in vivo phosphorylation by sphingosine (B13886) kinases (SphK), primarily SphK2, to become the pharmacologically active Fingolimod-phosphate (Fingolimod-P). unipg.itscripps.edu This active metabolite is a structural analog of the endogenous ligand, sphingosine-1-phosphate (S1P), and exerts its effects by interacting with S1P receptors. scripps.edunih.gov

Fingolimod-P acts as a high-affinity agonist at four of the five known S1P receptor subtypes. It demonstrates potent binding to S1P₁, S1P₃, S1P₄, and S1P₅, but shows virtually no significant activity at the S1P₂ subtype. nih.gov This non-selective binding profile, with the exception of S1P₂, is a hallmark of its interaction with the S1P receptor family. nih.gov The binding affinity of Fingolimod-P is generally potent, with values in the low nanomolar range for the responsive subtypes.

Interactive Data Table: Binding Affinity of Fingolimod-P for S1PR Subtypes

Receptor Subtype Binding Affinity (EC₅₀) Reference
S1P₁ ~0.3–0.6 nM scripps.edunih.gov
S1P₂ >10,000 nM nih.gov
S1P₃ ~3.0 nM scripps.edunih.gov
S1P₄ ~0.3–0.6 nM scripps.edunih.gov
S1P₅ ~0.3–0.6 nM scripps.edunih.gov

In recombinant cell-based systems, Fingolimod-P functions as a potent agonist upon initial binding to S1P₁, S1P₃, S1P₄, and S1P₅. This agonism triggers the classical downstream signaling associated with these receptors. scripps.edunih.gov However, the key therapeutic mechanism of Fingolimod stems from its unique property as a functional antagonist of the S1P₁ receptor. nih.govnih.gov After the initial agonistic activation, Fingolimod-P induces the internalization and subsequent degradation of the S1P₁ receptor. nih.govmdpi.com This process renders the cell, particularly lymphocytes, unresponsive to the endogenous S1P gradient, effectively blocking their egress from lymph nodes. nih.govmdpi.com This sustained internalization and receptor degradation, which prevents receptor recycling, is what defines its functional antagonism, a characteristic that distinguishes it from the natural ligand S1P. mdpi.com

The interaction of Fingolimod-P with the S1P₁ receptor initiates a rapid internalization process. While the initial phase of internalization resembles that caused by the natural ligand S1P, the subsequent trafficking of the receptor-ligand complex differs significantly. mdpi.com Unlike the S1P-S1P₁ complex, which is sorted for recycling back to the cell surface, the Fingolimod-P–S1P₁ receptor complex does not readily dissociate. mdpi.com This persistent binding targets the entire complex for ubiquitination and lysosomal degradation, leading to a profound and sustained depletion of S1P₁ receptors from the cell surface. nih.govmdpi.com This functional antagonism via receptor downregulation is the primary pharmacodynamic effect responsible for sequestering lymphocytes in secondary lymphoid organs. nih.govnih.gov

Intracellular Signaling Cascades Modulated by Fingolimod Hydrochloride

The S1P receptors are G-protein-coupled receptors (GPCRs), and their activation by Fingolimod-P initiates signaling through various heterotrimeric G-proteins. The S1P₁ receptor, a key target for Fingolimod's therapeutic effect, couples exclusively to the Gᵢ family of G-proteins. nih.govnih.gov Activation of the S1P₁-Gᵢ pathway leads to the inhibition of adenylyl cyclase and subsequent downstream effects. In contrast, other S1PR subtypes targeted by Fingolimod-P can couple to a broader range of G-proteins, including Gᵩ and G₁₂/₁₃, leading to the activation of diverse signaling pathways such as those involving phospholipase C and the Rho family of small GTPases. The specific cellular response to Fingolimod-P is therefore dependent on the S1PR subtype expression profile and the corresponding G-protein coupling.

Through its potent agonism at S1P₁ receptors, Fingolimod-P leads to the activation of coupled Gᵢ proteins. The Gαᵢ subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP). This action results in a decrease in intracellular cAMP levels. The modulation of the cAMP pathway is a critical component of the signaling cascade that ultimately influences cell migration and proliferation, contributing to the immunomodulatory effects of the drug.

Activation and Modulation of MAP Kinase Pathways (ERK, JNK, p38) and Akt Signaling

There is no available research specifically investigating the effects of Nonyl Deoctyl Fingolimod Hydrochloride on the Mitogen-Activated Protein (MAP) kinase pathways, including ERK, JNK, and p38, or on the Akt signaling cascade. For the parent compound, Fingolimod, studies have shown it can modulate these pathways. For instance, Fingolimod has been demonstrated to reduce the phosphorylation of p38 MAPK in models of cerebral ischemia. nih.gov It has also been shown to inhibit the Akt-mTOR pathway in an animal model of multiple sclerosis. nih.gov However, whether the structural differences in this compound lead to similar or different effects on these crucial signaling pathways remains uninvestigated.

Calcium Mobilization Dynamics in Response to this compound in Cellular Models

Data on how this compound influences intracellular calcium mobilization is absent from published research. Studies on Fingolimod have indicated it can reduce glutamate-evoked calcium signaling in dorsal horn neurons, a key aspect of its analgesic properties. nih.gov Without specific experimental data, the effect of this compound on calcium dynamics in any cellular model is unknown.

Non-S1PR Mediated Cellular Effects of this compound

The primary mechanism of Fingolimod involves its phosphorylation and subsequent action on sphingosine-1-phosphate (S1P) receptors. nih.gov However, research has also explored effects not mediated by these receptors. The following subsections were intended to explore such non-S1PR effects for this compound, but the necessary research is not available.

Investigation of Alternate Molecular Targets (e.g., TRPM7, Ceramide Synthase, cPLA2, Cannabinoid Receptors)

There are no studies specifically testing the interaction of this compound with alternative molecular targets such as the TRPM7 ion channel, ceramide synthase, cytosolic phospholipase A2 (cPLA2), or cannabinoid receptors. For Fingolimod, research has indicated it can inhibit TRPM7 and also modulate ceramide synthase activity in an acyl-CoA chain length-dependent manner. nih.govnih.gov Fingolimod has also been described as a CB1 receptor antagonist. nih.gov It is plausible that this compound could interact with these targets, but without empirical data, any discussion would be purely speculative.

Modulation of Cellular Phenotypes in Immunological Cell Lines (e.g., Macrophage Polarization, Lymphocyte Trafficking in vitro)

The influence of this compound on the polarization of macrophages or the in-vitro trafficking of lymphocytes has not been documented. Fingolimod has been shown to promote the M2 phenotype in microglia, which is associated with anti-inflammatory and neuroprotective effects. nih.gov Furthermore, a core effect of Fingolimod is the sequestration of lymphocytes in lymph nodes, thereby altering their trafficking patterns. nih.govnih.gov In-vitro studies have also demonstrated that Fingolimod can differentially affect the trans-endothelial migration of lymphocyte subsets. nih.gov The capacity of this compound to replicate these immunomodulatory effects is undetermined.

Effects on Cell Proliferation, Migration, and Programmed Cell Death Pathways in In Vitro Systems

Specific in-vitro data on how this compound affects cell proliferation, migration, and apoptosis is not available. Numerous studies have detailed these effects for Fingolimod, noting that it can inhibit proliferation and induce apoptosis in various cancer cell lines and promote the proliferation of oligodendrocyte progenitor cells. frontiersin.orgnih.govnih.gov It has also been shown to impair the migration of T-cells. nih.gov Whether this compound possesses similar anti-proliferative, pro-apoptotic, or migration-inhibitory properties has not been a subject of published research.

Structure Activity Relationship Sar of Nonyl Deoctyl Fingolimod Hydrochloride and Its Derivatives

Elucidation of Key Pharmacophoric Elements for S1PR Binding and Functional Activity in Nonyl Deoctyl Fingolimod (B1672674) Hydrochloride

The interaction of Nonyl Deoctyl Fingolimod Hydrochloride with sphingosine-1-phosphate receptors (S1PRs) is governed by key pharmacophoric elements inherent in its molecular structure, which are largely extrapolated from the well-studied parent compound, Fingolimod. For S1PR binding and subsequent functional activity, three principal structural features are considered critical: a polar head group, a central rigidifying aromatic ring, and a lipophilic tail. nih.gov

The polar head of this compound, like Fingolimod, consists of an aminopropanediol moiety. In vivo, this group undergoes phosphorylation by sphingosine (B13886) kinases to form the active phosphate (B84403) metabolite. nih.govnih.gov This negatively charged phosphate group is crucial as it mimics the endogenous ligand, sphingosine-1-phosphate (S1P), enabling it to bind to the orthosteric binding pocket of S1PRs. nih.gov The primary amino group and the hydroxyl groups are essential for this phosphorylation and for anchoring the molecule within the receptor's binding site through specific hydrogen bond interactions. nih.gov

The lipophilic tail, which in the case of this compound is a nonylphenyl group, extends into a hydrophobic pocket within the S1P receptor. nih.gov This hydrophobic interaction is a significant contributor to the binding affinity of the molecule. The length and character of this alkyl chain are critical determinants of the compound's potency and can influence its selectivity across different S1PR subtypes.

Upon binding, these pharmacophoric elements collectively enable the molecule to act as a functional antagonist at the S1P1 receptor. While initially acting as an agonist, the phosphorylated form of Fingolimod and its analogs induces the internalization and subsequent degradation of the S1P1 receptor on lymphocytes. nih.govpatsnap.com This prevents the lymphocytes from egressing from lymph nodes, thereby reducing their circulation in the bloodstream and infiltration into tissues. patsnap.com

Impact of Nonyl and Deoctyl Substituents on Receptor Affinity, Selectivity, and Efficacy

The alkyl substituents on the phenyl ring of Fingolimod analogs, such as the nonyl group in this compound, play a crucial role in modulating the compound's interaction with S1P receptors. The lipophilic tail of these modulators fits into a hydrophobic pocket of the S1PRs, and variations in its length and composition can significantly affect receptor affinity, selectivity, and ultimately, efficacy.

Studies on Fingolimod derivatives with varying alkyl chain lengths have demonstrated that these modifications directly impact biological activity. For instance, research has shown that increasing the length of the alkyl chain can lead to an increase in affinity for certain protein targets. In one study, increasing the alkyl chain from the standard eight carbons (octyl) of Fingolimod to nine (nonyl) or ten (decyl) carbons enhanced the binding affinity for the N-terminal domain of cardiac troponin C (NcTnC), a secondary target of Fingolimod. acs.org This suggests that the hydrophobic interactions between the alkyl chain and the target protein's hydrophobic pocket are strengthened with increased chain length.

Specifically for S1PRs, the length of the lipophilic tail is a key determinant of potency. Generally, a longer hydrocarbon chain appears to be beneficial for the activity of Fingolimod derivatives. acs.org For example, derivatives with a 10-carbon chain have shown equal or lower minimum inhibitory concentrations (MIC) for certain biological effects compared to Fingolimod. acs.org This enhanced activity is attributed to more extensive hydrophobic interactions within the receptor's binding pocket.

However, the relationship between alkyl chain length and efficacy is not always linear and can be influenced by the specific biological endpoint being measured. While longer chains may increase affinity, they can also alter the conformational changes induced in the receptor upon binding, potentially affecting downstream signaling pathways. The presence of a nonyl or deoctyl substituent, as opposed to the octyl group in Fingolimod, would be expected to enhance the lipophilicity of the molecule. This could influence its pharmacokinetic properties, such as its distribution into tissues and its metabolic profile.

The following table summarizes the general trend observed with varying alkyl chain lengths in Fingolimod analogs based on available research:

Alkyl Chain LengthGeneral Impact on Affinity/ActivityReference
Shorter than C8Generally decreased affinity/activity acs.orgacs.org
C8 (Octyl - Fingolimod)Standard, potent activity nih.gov
C9 (Nonyl)Potentially increased affinity acs.org
C10 (Decyl)Potentially increased affinity/activity acs.orgacs.org

Conformational Analysis and Stereochemical Requirements for Optimal Biological Activity

The biological activity of this compound is intrinsically linked to its three-dimensional structure, encompassing both its conformational flexibility and its stereochemistry. While specific conformational analysis of this compound is not extensively documented, insights can be drawn from its parent compound, Fingolimod, and the broader class of S1PR modulators.

The S1P receptors are G-protein coupled receptors (GPCRs) known for their structural plasticity, which allows them to adopt different conformational states. nih.gov The binding of an agonist, such as the phosphorylated form of this compound, stabilizes a specific active conformation of the receptor, which in turn initiates downstream signaling cascades. Different agonists can induce distinct receptor conformations, leading to varied signaling outcomes. nih.gov The lipophilic nonyl tail of this compound likely plays a role in orienting the molecule within the binding pocket and influencing the resulting receptor conformation.

Stereochemistry is a critical determinant of the biological activity of Fingolimod and its analogs. Fingolimod possesses a chiral center at the C-2 position of the propanediol (B1597323) backbone. Following in vivo phosphorylation, it is the (S)-enantiomer of Fingolimod-phosphate that is the biologically active form, acting as a potent S1PR modulator. nih.gov The (R)-enantiomer is not found to be active in the same way. nih.gov This stereospecificity highlights the precise geometric arrangement required for optimal interaction with the S1P receptors. The amino and hydroxyl groups of the (S)-enantiomer are positioned in a specific spatial orientation that allows for the crucial interactions within the receptor binding site that lead to receptor activation and subsequent internalization.

Therefore, for this compound to be biologically active as an S1PR modulator, it is presumed that it must be phosphorylated to its corresponding phosphate derivative and exist in the correct (S)-configuration.

Design and Synthesis of Novel this compound Analogs for SAR Probing

The design and synthesis of analogs of this compound are crucial for conducting detailed structure-activity relationship (SAR) studies. Such studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. Given that this compound is itself an analog of Fingolimod, the synthetic strategies often parallel those developed for Fingolimod and its derivatives.

The synthesis of Fingolimod analogs with varying alkyl chain lengths, including nonyl and decyl variants, has been reported in the literature. acs.org A common synthetic approach starts with a commercially available substituted benzene, in this case, nonylbenzene (B91765), which would serve as the precursor for the lipophilic tail. A key step often involves a Friedel-Crafts acylation to introduce a side chain that can be further elaborated to construct the aminopropanediol head group. nih.govnih.gov

For SAR probing, novel analogs could be designed by:

Varying the Alkyl Chain: Synthesizing a series of compounds with different alkyl chain lengths (e.g., from C6 to C12) and branching patterns to precisely map the hydrophobic pocket of the S1P receptors.

Modifying the Phenyl Ring: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) onto the phenyl ring to explore electronic and steric effects on binding.

Altering the Linker: Changing the length or rigidity of the ethyl linker between the phenyl ring and the polar head group.

Modifying the Polar Head Group: Replacing the aminopropanediol with other polar moieties, such as a morpholine (B109124) ring, to investigate their influence on receptor interaction and phosphorylation. mdpi.comgoettingen-research-online.de

A general synthetic scheme for producing this compound and its analogs for SAR studies might involve the following key transformations:

Friedel-Crafts Acylation: Reacting nonylbenzene with a suitable acylating agent (e.g., 3-bromopropanoyl chloride) in the presence of a Lewis acid like aluminum chloride to form a ketone intermediate. nih.gov

Reduction and Functional Group Interconversion: The resulting ketone can be reduced, and the bromine can be displaced with a nitro group.

Henry Reaction: A double Henry reaction (nitroaldol reaction) with formaldehyde (B43269) can be used to introduce the two hydroxymethyl groups adjacent to the nitro group.

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine to yield the final aminopropanediol structure.

Salt Formation: Treatment with hydrochloric acid would then produce this compound.

By systematically applying these synthetic strategies and creating a library of analogs, researchers can gain a deeper understanding of the structural requirements for potent and selective S1PR modulation.

Comparative SAR Analysis with Parent Fingolimod and Other Reference S1PR Modulators

A comparative structure-activity relationship (SAR) analysis of this compound with its parent compound, Fingolimod, and other clinically relevant S1PR modulators like Siponimod and Ozanimod, reveals key differences in receptor selectivity and potential clinical implications.

Fingolimod vs. This compound: The primary structural difference between Fingolimod and this compound is the length of the alkyl tail (octyl vs. nonyl). As discussed, this seemingly minor change can impact the lipophilicity and binding affinity of the compound. The longer nonyl chain in this compound may lead to stronger hydrophobic interactions within the S1PR binding pocket, potentially increasing its potency at certain S1PR subtypes. However, both compounds share the same core pharmacophore and are expected to be non-selective S1PR modulators after phosphorylation, acting on S1P1, S1P3, S1P4, and S1P5 receptors. nih.govnih.gov The non-selective nature of Fingolimod, particularly its activity at the S1P3 receptor, has been associated with certain side effects, such as transient bradycardia. nih.govneurologylive.com

Comparison with Second-Generation S1PR Modulators: The development of second-generation S1PR modulators, such as Siponimod and Ozanimod, was driven by the goal of achieving greater receptor selectivity to improve the safety profile.

Siponimod (BAF312): Unlike the non-selective Fingolimod, Siponimod is a selective modulator of S1P1 and S1P5 receptors. nih.gov This selectivity is achieved through modifications to the molecular structure that disfavor binding to the S1P3 receptor.

Ozanimod: Similarly, Ozanimod is also selective for S1P1 and S1P5 receptors. Its chemical structure is significantly different from Fingolimod, contributing to its distinct receptor binding profile.

The key advantage of the selectivity of Siponimod and Ozanimod is the reduced potential for S1P3-mediated cardiac effects. nih.gov This has led to more favorable safety profiles compared to Fingolimod in some respects. researchgate.net

The following table provides a comparative overview of these S1PR modulators:

CompoundKey Structural FeatureS1PR SelectivityImplication
Fingolimod Octylphenyl tailS1P1, S1P3, S1P4, S1P5Potent but non-selective, with potential for S1P3-mediated side effects. nih.govnih.gov
This compound Nonylphenyl tailExpected to be similar to Fingolimod (S1P1, S1P3, S1P4, S1P5)Potentially altered potency due to increased lipophilicity.
Siponimod Modified scaffoldS1P1, S1P5Selective, avoiding S1P3, which may reduce certain cardiac side effects. nih.gov
Ozanimod Distinct chemical structureS1P1, S1P5Selective, with a potentially improved safety profile compared to non-selective modulators.

Preclinical Pharmacokinetics and Metabolism Mechanistic in Vitro/in Silico Studies

In Vitro Metabolic Stability and Metabolite Identification of Nonyl-Deoctyl-Fingolimod Hydrochloride using Hepatic Microsomes and Isolated Hepatocytes

There is no publicly available data regarding the in vitro metabolic stability or metabolite identification of Nonyl-Deoctyl-Fingolimod Hydrochloride using human or animal hepatic microsomes or isolated hepatocytes.

For the parent compound, Fingolimod (B1672674), metabolism is well-documented. It is primarily eliminated through ω-hydroxylation, a process mainly catalyzed by the cytochrome P450 enzyme CYP4F2 in human liver microsomes. derpharmachemica.comnih.gov This is followed by further oxidation. derpharmachemica.com The major metabolic pathway in human liver microsomes (HLM) for Fingolimod is this ω-hydroxylation. derpharmachemica.com

Enzymatic Phosphorylation of Nonyl-Deoctyl-Fingolimod Hydrochloride by Sphingosine (B13886) Kinases

Specific data on the enzymatic phosphorylation of Nonyl-Deoctyl-Fingolimod Hydrochloride by sphingosine kinases (SphK) is not available.

Fingolimod itself is a prodrug that requires phosphorylation to become pharmacologically active. drugbank.com This critical step is carried out by sphingosine kinases, particularly Sphingosine Kinase 2 (SphK2), to form Fingolimod-phosphate (Fingolimod-P). drugbank.comnih.gov This active metabolite then acts as a modulator of sphingosine-1-phosphate (S1P) receptors. drugbank.com Sphingosine Kinase 1 (SphK1) can also phosphorylate Fingolimod, but with a significantly lower efficacy. nih.gov

Assessment of Membrane Permeability and Cellular Transport Mechanisms (e.g., P-glycoprotein interactions)

There are no specific studies assessing the membrane permeability or interaction of Nonyl-Deoctyl-Fingolimod Hydrochloride with cellular transporters like P-glycoprotein (P-gp).

Research on Fingolimod has shown that it can modulate the expression of P-glycoprotein. One study demonstrated that Fingolimod decreased P-gp expression, which consequently improved the brain concentration of a P-gp substrate drug in an animal model. nih.gov This suggests that Fingolimod can interact with pathways that regulate P-gp expression, potentially impacting the transport of other drugs across the blood-brain barrier. nih.gov

Quantitative Determination of Plasma Protein Binding Characteristics of Nonyl-Deoctyl-Fingolimod Hydrochloride

Quantitative data on the plasma protein binding of Nonyl-Deoctyl-Fingolimod Hydrochloride could not be located in the available literature.

The parent compound, Fingolimod, and its active phosphorylated metabolite are known to be highly bound to plasma proteins, with a binding percentage exceeding 99.7%. drugbank.comnih.gov This binding is primarily to albumin. nih.gov The extensive protein binding is a key characteristic of Fingolimod's pharmacokinetic profile.

Advanced Computational and Structural Biology Studies of Nonyl Deoctyl Fingolimod Hydrochloride

Molecular Docking and Dynamics Simulations of Nonyl Deoctyl Fingolimod (B1672674) Hydrochloride with S1PRs

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Nonyl Deoctyl Fingolimod Hydrochloride, and its receptor target, the Sphingosine-1-Phosphate Receptors (S1PRs). These studies are critical for understanding the structural basis of agonism and for the design of new modulators.

Research Findings: Studies on Fingolimod reveal that it acts as a prodrug and must be phosphorylated in vivo to Fingolimod-phosphate (FTY720-P) to become active. nih.gov Docking simulations consistently show that this phosphorylation is crucial for high-affinity binding to S1PRs, particularly S1PR1. nih.govarizona.edu The negatively charged phosphate (B84403) group forms key electrostatic interactions with positively charged or polar residues in the receptor's binding pocket, anchoring the molecule. The aminodiol head group also contributes to this polar interaction network. nih.govnih.gov

The lipophilic tail of the molecule, which for this compound would be the nonyl-deoctyl chain, inserts into a deep, hydrophobic pocket within the transmembrane helices of the receptor. nih.govfrontiersin.org MD simulations, which can extend to the microsecond timescale, provide insights into the dynamic nature of this interaction. nih.govtbzmed.ac.ir They reveal how the ligand and receptor adapt to each other, the stability of the binding pose over time, and the conformational changes in the receptor that lead to G-protein activation. nih.govrcsb.org For instance, simulations have shown how the movement of the ligand's acyl tail can induce a conformational "flipping" of key residues like Trp269, which is a critical step in receptor activation. nih.gov

Table 1: Key Amino Acid Residues in S1PR1 Interacting with Fingolimod-Phosphate as Identified by Molecular Docking and Cryo-EM. The interaction profile for this compound would be expected to be highly similar.
ResidueLocation in S1PR1Predicted Interaction TypeReference
Ser105Transmembrane Helix 2 (TM2)Hydrogen Bond with Amino Group nih.gov
Gly106TM2Hydrogen Bond with Phosphate nih.gov
Asn101TM2Interaction with Aromatic Core nih.gov
Met124TM3Hydrophobic Interaction with Alkyl Tail nih.gov
Phe125TM3Hydrophobic Interaction with Alkyl Tail nih.gov
Trp269TM6Hydrophobic Interaction with Alkyl Tail nih.gov
Leu272TM6Hydrophobic Interaction with Alkyl Tail nih.gov
Leu297TM7Interaction with Aromatic Core nih.gov

In Silico Prediction of Receptor Binding Sites and Interaction Modes for this compound

In silico methods are fundamental to identifying and characterizing the binding site of a drug molecule. For S1PRs, a family of G protein-coupled receptors (GPCRs), the binding site is a pocket located within the seven transmembrane helices. nih.govnih.gov

Research Findings: Computational studies, validated by experimental structures, have mapped the S1PR1 binding pocket in detail. nih.govnih.gov It is an amphiphilic tunnel, meaning it has both polar (water-loving) and non-polar (fat-loving) regions, perfectly suited to bind endogenous ligands like sphingosine-1-phosphate and its mimics, such as Fingolimod-phosphate. biorxiv.org

The prediction for a molecule like this compound would follow this established pattern:

Polar Head Recognition: The protonated amine and the critical phosphate group (assuming phosphorylation) would engage with a network of polar residues at the extracellular end of the binding pocket, including residues from helices TM2, TM3, and TM7. nih.govnih.gov

Hydrophobic Tail Insertion: The long, lipophilic nonyl-deoctyl tail would descend deep into the hydrophobic core of the receptor, making extensive van der Waals contacts with non-polar residues from helices TM3, TM5, and TM6. nih.govfrontiersin.org This hydrophobic interaction is a key driver of binding affinity and is a defining feature of structure-activity relationships for these compounds. nih.gov

These in silico models allow researchers to predict how modifications to the chemical structure, such as altering the length or branching of the alkyl tail in this compound, would affect its fit within the binding pocket and, consequently, its receptor affinity and selectivity. nih.govarizona.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com For a series of derivatives based on the this compound scaffold, QSAR could be a powerful tool to guide the synthesis of more potent or selective molecules.

Research Findings: A QSAR study on Fingolimod derivatives would involve calculating a set of molecular descriptors for each compound and correlating them with experimentally determined activity (e.g., receptor binding affinity or functional potency). tbzmed.ac.irresearchgate.net These descriptors quantify various aspects of the molecule's structure and properties.

A predictive QSAR model could be built using multiple linear regression (MLR) or more advanced machine learning algorithms. researchgate.net Such a model would allow for the virtual screening of novel, unsynthesized derivatives, prioritizing those with the highest predicted activity. For example, a study successfully used a 3D-QSAR approach to generate a predictive model for S1P1 agonists, which was then used to screen for new potential drug candidates. tbzmed.ac.ir

Table 2: Exemplary Molecular Descriptors for a QSAR Study of this compound Derivatives.
Descriptor ClassExample DescriptorProperty MeasuredReference
ElectronicPartial ChargesDistribution of electrons, potential for polar interactions. researchgate.net
TopologicalWiener Index, Randic IndexMolecular branching and connectivity. researchgate.net
Steric/ShapeMolecular Volume, Shape Flexibility IndexSize and three-dimensional shape of the molecule. researchgate.net
HydrophobicityLogPLipophilicity, which is key for the tail's interaction. nih.gov
ThermodynamicHeat of FormationEnthalpy associated with forming the molecule. researchgate.net

De Novo Drug Design Approaches Based on the this compound Molecular Scaffold

De novo drug design involves using computational algorithms to build novel molecular structures from scratch, often within the constraints of a receptor's binding site. The molecular scaffold of this compound, with its distinct polar head and lipophilic tail, is an excellent starting point for such approaches.

Research Findings: Research has demonstrated the successful application of de novo design using the Fingolimod scaffold as a template. nih.gov In one such study, the core fragments of Fingolimod were "planted" into the S1PR1 binding pocket. An algorithm called GROW was then used to computationally build out the rest of the molecule, adding atoms and fragments that favorably fit the pocket's geometry and chemical environment. This approach generated hundreds of novel, Lipinski rule-compliant molecules, which were then ranked by their predicted binding affinity. nih.gov This strategy can lead to the discovery of compounds with optimized properties or entirely new chemical architectures that still mimic the essential interactions of the parent scaffold. researchgate.net

Potential for Cryo-Electron Microscopy (Cryo-EM) or X-ray Crystallography Studies of this compound-Receptor Complexes

X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM) are the gold-standard experimental techniques for determining the high-resolution, three-dimensional structure of protein-ligand complexes. nih.govmdpi.com

Research Findings: The field of S1PR structural biology has seen tremendous advances. The first crystal structure of S1PR1 was reported in 2012, providing the initial atomic-level glimpse into the receptor's architecture. nih.gov Since then, and particularly with the advent of Cryo-EM, multiple structures of S1PRs have been solved in complex with various ligands, including the active form of Fingolimod, Fingolimod-phosphate. biorxiv.orgrcsb.orgresearchgate.net

These structures have been transformative, confirming the binding modes predicted by computational models and revealing the precise atomic interactions that govern ligand recognition and receptor activation. nih.govbiorxiv.org For example, Cryo-EM structures of S1PR1 in its active state, bound to both Fingolimod-phosphate and the G-protein, have elucidated the exact conformational changes that occur upon ligand binding. rcsb.orgrcsb.org Obtaining a Cryo-EM or crystal structure of this compound bound to an S1PR would be the ultimate validation of its binding mode, providing definitive, high-resolution insights that could guide further drug development.

In Vitro/ex Vivo Immunomodulatory Effects and Mechanistic Animal Models Non Clinical/non Efficacy Focused

Modulation of Lymphocyte Sequestration in Isolated Lymphoid Organs or Ex Vivo Perfusion Systems

Fingolimod's primary mechanism of action involves the modulation of sphingosine-1-phosphate (S1P) receptors, which are crucial for the egress of lymphocytes from lymphoid organs. derpharmachemica.comncats.ioderpharmachemica.comwikipedia.org By acting as a functional antagonist of the S1P1 receptor, Fingolimod (B1672674) prevents lymphocytes from leaving the lymph nodes. forenap.compharmacompass.comnih.gov

Mechanistic studies in animal models have demonstrated that Fingolimod effectively prevents immune cells from exiting lymphoid tissue and reaching sites of inflammation. ncats.ioderpharmachemica.com This action results in a reversible sequestration of naïve T cells and central memory T cells within the lymph nodes, leading to a significant reduction in the number of circulating lymphocytes in the peripheral blood. nih.govwikipedia.orgforenap.comrsc.org This sequestration is a key aspect of its immunomodulatory effect, as it limits the migration of autoreactive lymphocytes to the central nervous system (CNS). forenap.comnih.gov Studies using ex vivo systems have confirmed that this process blocks the ability of lymphocytes to egress from lymph nodes. rsc.org The trafficking of these specific T cell subsets is dependent on the chemokine receptor CCR7, and Fingolimod's action on the S1P1 receptor effectively blocks this pathway. forenap.comnih.gov

Effects on Immune Cell Subpopulations and Cytokine Profiles in Healthy Animal Models for Mechanistic Understanding

In healthy and non-disease animal models, Fingolimod demonstrates selective effects on various immune cell subpopulations and their cytokine profiles, providing a deeper understanding of its fundamental biological responses.

Immune Cell Subpopulations: Fingolimod significantly reduces the counts of circulating total lymphocytes, including CD3+, CD4+, and CD8+ T cells, as well as B cells. nih.govnih.gov However, it does not typically affect the counts of monocytes and natural killer (NK) cells. nih.govderpharmachemica.com The compound leads to a notable shift in the ratio of lymphocyte subsets in the peripheral blood. For instance, while CD4+ T cell counts decrease, the proportion of regulatory T cells (Tregs) to pro-inflammatory Th17 cells significantly increases. pharmaffiliates.comnih.gov Specifically, the proportion of Treg cells (CD4+CD25highCD127low) has been shown to increase, reaching levels comparable to those in healthy subjects. nih.govwikipedia.org This suggests that Fingolimod not only reduces pro-inflammatory cell levels but also enhances immune tolerance. nih.govwikipedia.org

Furthermore, Fingolimod affects B cell populations by increasing the ratio of naïve to memory B cells and elevating the proportion of transitional and regulatory B cells. nih.govwikipedia.org In contrast, effector memory T cells, which are crucial for immunosurveillance, are largely unaffected, remaining in circulation. nih.govdrugs.com

Cytokine Profiles: In vitro and ex vivo studies have shown that Fingolimod can reduce the release of pro-inflammatory cytokines from dendritic cells (DCs) and monocytes. pharmaffiliates.comnih.gov It has been demonstrated to inhibit the expression of Th1 and Th17-associated cytokines, such as IL-1β, IL-6, and TNF-α. nih.govforenap.comdrugs.com In some models, while the number of circulating lymphocytes decreases, the proportion of T cells capable of producing both pro- and anti-inflammatory cytokines (like IFN-γ, TNF-α, IL-4, and IL-10) shows a relative increase, suggesting a less profound suppression of effector T cell function. nih.gov

Table 1: Effects of Fingolimod on Immune Cell Subpopulations in Healthy Animal Models

Cell Subpopulation Effect Reference
Total Lymphocytes Decrease nih.govnih.gov
CD3+ T Cells Decrease nih.govnih.gov
CD4+ T Cells Decrease nih.govpharmaffiliates.comnih.gov
CD8+ T Cells Decrease nih.gov
B Cells Decrease nih.govnih.govnih.gov
Regulatory T Cells (Tregs) Proportional Increase nih.govpharmaffiliates.comwikipedia.org
Natural Killer (NK) Cells No significant change nih.govderpharmachemica.comnih.gov
Monocytes No significant change nih.govpharmaffiliates.com

Investigation of Anti-inflammatory Pathways in Specific Organ Systems (e.g., central nervous system, in vitro or ex vivo models)

Fingolimod can cross the blood-brain barrier and exert direct effects within the central nervous system (CNS). forenap.comnih.gov In vitro and ex vivo models of the CNS have been instrumental in elucidating its anti-inflammatory pathways in this specific organ system.

In vitro studies using microglial cells have shown that Fingolimod down-regulates the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by activated microglia. forenap.com Concurrently, it up-regulates the production of neurotrophic factors like BDNF and glial cell-derived neurotrophic factor. forenap.com This indicates a shift in microglial phenotype towards an anti-inflammatory and neuroprotective state. pharmaffiliates.com

Fingolimod has also been shown to reduce cellular markers of central sensitization in the dorsal horn of the spinal cord in a mouse model, including glutamate-evoked calcium signaling and stimulus-evoked pERK expression. It also mitigates the upregulation of astrocyte (GFAP) and macrophage/microglia (Iba1) immunoreactivity, which are hallmarks of neuroinflammation. Furthermore, in animal models, Fingolimod treatment can reduce blood-brain barrier permeability and demyelination. forenap.com These findings suggest that Fingolimod's therapeutic benefits may be partly due to its direct anti-inflammatory and neuroprotective actions within the CNS, independent of its peripheral lymphocyte-sequestering effects. forenap.com

Exploration of Nonyl Deoctyl Fingolimod Hydrochloride in Non-Disease Animal Models to Elucidate Fundamental Biological Responses

While direct studies on "this compound" are absent, research on Fingolimod in non-disease and non-efficacy focused animal models has been crucial for understanding its fundamental biological interactions.

In non-disease models, the administration of Fingolimod leads to a predictable and significant reduction in peripheral lymphocyte counts, confirming its primary mechanism of action on S1P receptors and lymphocyte trafficking. rsc.orgnih.gov These models have been essential to characterize the pharmacodynamics of lymphocyte sequestration and the differential effects on lymphocyte subsets. nih.gov

Studies in mSOD1G93A mice, a model for amyotrophic lateral sclerosis, have shown that Fingolimod administration is associated with a significant modulation of neuroinflammatory and protective genes, including CD11b, Foxp3, iNOS, Il1β, Il10, Arg1, and Bdnf in the motor cortex and spinal cord. This demonstrates a fundamental biological response of modulating microglial activation and innate immunity. Additionally, Fingolimod has been shown to inhibit the phagocytic capacity of certain dendritic cells and monocytes in vitro, further highlighting its immunomodulatory effects beyond lymphocyte sequestration. pharmaffiliates.comnih.gov These studies in non-disease or mechanistically focused models provide a foundational understanding of how Fingolimod interacts with the immune system at a basic level.

Table 2: Investigated Biological Responses of Fingolimod in Mechanistic Models

Biological Response Model System Findings Reference
Lymphocyte Sequestration Healthy Animal Models Reduction in circulating lymphocytes. rsc.orgnih.gov
Neuroinflammation Modulation mSOD1G93A Mouse Model Modulation of inflammatory and protective genes in the CNS.
Phagocytosis Inhibition In Vitro Dendritic Cells/Monocytes Reduced phagocytic capacity. pharmaffiliates.comnih.gov
Cytokine Release In Vitro Dendritic Cells/Monocytes Reduced release of pro-inflammatory cytokines. pharmaffiliates.com

Analytical Methodologies for Research and Discovery of Nonyl Deoctyl Fingolimod Hydrochloride

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of Nonyl Deoctyl Fingolimod (B1672674) Hydrochloride. By providing an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental formula with high confidence. Techniques such as electrospray ionization (ESI) are typically employed to generate gas-phase ions of the molecule with minimal fragmentation.

For Nonyl Deoctyl Fingolimod Hydrochloride, the expected protonated molecule [M+H]⁺ would be analyzed to confirm its molecular weight. Tandem mass spectrometry (MS/MS) experiments are then conducted to induce fragmentation of the parent ion. walshmedicalmedia.com The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing structural motifs. For instance, a characteristic fragment ion corresponding to the loss of the aminodiol side chain or cleavage within the alkyl chains would be expected, providing conclusive evidence of the compound's core structure and the identity of its substituents. walshmedicalmedia.comresearchgate.net In positive ionization mode, the precursor ion for a related compound, fingolimod, is observed at an m/z of 308.4, with a primary product ion at m/z 255.3, corresponding to a key structural fragment. walshmedicalmedia.com This approach is crucial for distinguishing the target compound from process-related impurities or degradation products. derpharmachemica.com

Table 1: Representative HRMS Data for a Fingolimod Analogue

ParameterDescriptionExpected Observation
Ionization ModeElectrospray Ionization (ESI), Positive[M+H]⁺
Precursor Ion (m/z)Mass-to-charge ratio of the intact protonated molecule.Corresponds to the exact mass of the specific molecular formula.
Key Fragment Ion (m/z)Result of a characteristic fragmentation, e.g., loss of water and side chain components.Confirms core structure and substituent identity.
Mass AccuracyDeviation from the theoretical exact mass.< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information regarding the specific arrangement of atoms within the this compound molecule. One-dimensional (1D) techniques like ¹H NMR and ¹³C NMR are used to map the hydrogen and carbon framework of the compound.

In the ¹H NMR spectrum, the chemical shifts (δ), integration values, and coupling patterns of the signals confirm the presence of all constituent parts. This includes signals for the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the ethyl linker and alkyl chains, and the methine and methylene protons of the aminodiol group. derpharmachemica.com For example, in analogous structures, aromatic protons typically appear as a multiplet around δ 7.1 ppm, while the terminal methyl group of an alkyl chain appears as a triplet around δ 0.8-0.9 ppm. derpharmachemica.com

The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the alkyl chain carbons, and the carbons of the aminodiol core. derpharmachemica.com Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, allowing for an unambiguous assembly of the molecular structure. These techniques are also critical for assigning the stereochemistry of the chiral centers within the molecule. nih.govvt.edu

Table 2: Illustrative ¹H NMR Chemical Shifts for a Fingolimod Analogue

Proton TypeIllustrative Chemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)~7.10Multiplet
Hydroxymethyl (CH₂OH)~3.52Singlet/Multiplet
Alkyl Chain (Ar-CH₂)~2.55Multiplet
Alkyl Chain (-CH₂-)n~1.26Multiplet
Terminal Methyl (-CH₃)~0.85Triplet

Advanced Chromatographic Techniques (HPLC, GC) for Purity Profiling, Quantification, and Separation of Related Substances

Chromatographic methods are the cornerstone of purity assessment and quantification for this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique, offering high resolution, sensitivity, and reproducibility. sepscience.com

A typical Reversed-Phase HPLC (RP-HPLC) method would be developed to separate the main compound from any process-related impurities, such as starting materials, by-products, or degradation products. sigmaaldrich.comveeprho.com The United States Pharmacopeia (USP) provides monograph methods for the analysis of fingolimod and its homologs, which serve as a strong foundation. sigmaaldrich.comshimadzu.com These methods often utilize a C18 or C8 column with a gradient elution system composed of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium (B1175870) formate) and an organic modifier like acetonitrile. sigmaaldrich.comnih.govnih.gov Detection is commonly performed using an ultraviolet-visible (UV-Vis) detector at a wavelength where the chromophore (the phenyl ring) exhibits significant absorbance, such as 215 nm or 220 nm. shimadzu.comrjptonline.org

The method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines. rjptonline.org This ensures that it can accurately quantify the amount of this compound in a sample and detect related substances at very low levels (e.g., ≤0.1%). derpharmachemica.com While less common for non-volatile, polar molecules like this, Gas Chromatography (GC) could potentially be used for the analysis of volatile impurities or after appropriate derivatization of the main compound.

Table 3: Typical HPLC Method Parameters for Fingolimod Analogue Analysis

ParameterConditionReference
ColumnReversed-Phase C18, e.g., 150 x 3.0 mm, 3 µm sigmaaldrich.com
Mobile Phase A0.1% Phosphoric Acid in Water shimadzu.com
Mobile Phase BAcetonitrile shimadzu.com
Elution ModeGradient sepscience.com
Flow Rate0.8 - 1.2 mL/min shimadzu.comrjptonline.org
Column Temperature40 °C shimadzu.com
DetectorUV at 215 nm shimadzu.com
Injection Volume5 µL shimadzu.com

Spectroscopic Methods (Infrared, Ultraviolet-Visible) for Compound Characterization

In conjunction with NMR and mass spectrometry, other spectroscopic methods provide valuable confirmatory data for the characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum would show characteristic absorption bands confirming the key structural components. These include broad O-H and N-H stretching bands from the hydroxyl and amine groups, respectively, C-H stretching bands from the aromatic and aliphatic portions, and C=C stretching from the aromatic ring. researchgate.net This technique is particularly useful for confirming the presence of the core functional groups and can be used to study polymorphism. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic phenyl ring. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile, shows a characteristic maximum absorption wavelength (λmax). researchgate.net This λmax value is useful for compound identification and is fundamental in setting the detection wavelength for HPLC analysis to ensure maximum sensitivity. nih.gov

Perspectives and Future Research Directions for Nonyl Deoctyl Fingolimod Hydrochloride

Elucidating the Full Spectrum of Molecular Targets and Pathways Affected by Nonyl Deoctyl Fingolimod (B1672674) Hydrochloride

The primary mechanism of Fingolimod involves its phosphorylation in vivo to Fingolimod-phosphate, which then acts as a modulator of four out of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5). scripps.edu This action leads to the internalization and degradation of S1PR1 on lymphocytes, effectively sequestering them in lymph nodes and preventing their infiltration into the central nervous system. nih.gov A primary research goal for Nonyl Deoctyl Fingolimod Hydrochloride would be to characterize its own S1PR binding profile and functional activity. The altered lipophilicity due to the nonyl and octyl moieties on the side chain, as compared to the octylphenyl group of Fingolimod, could potentially alter its affinity and selectivity for different S1PR subtypes.

Beyond the well-established S1P receptor pathway, research has revealed that Fingolimod possesses molecular targets independent of S1P receptors. nih.gov These "off-target" effects are an area of growing interest. For instance, Fingolimod has been shown to interact with targets such as ceramide synthase and protein phosphatase 2A (PP2A), influencing pathways related to cell growth, apoptosis, and inflammation. nih.govresearchgate.net Future investigations into this compound should therefore include comprehensive screening to identify both S1PR-dependent and independent molecular interactions. This could involve proteomic and transcriptomic analyses of cells treated with the compound to map out the full extent of its cellular impact.

Target TypePotential Molecular TargetsAffected Cellular Process
S1P-dependentS1PR1, S1PR3, S1PR4, S1PR5Lymphocyte trafficking, vascular integrity, neuroprotection
S1P-independentCeramide SynthaseSphingolipid metabolism, cell stress
Protein Phosphatase 2A (PP2A)Cell cycle regulation, apoptosis, inflammatory signaling
Histone Deacetylases (HDACs)Epigenetic regulation, gene expression

Potential for this compound as a Chemical Probe for S1P Signaling Pathway Research

Chemical probes are essential tools for dissecting complex biological pathways. Fingolimod and its analogues have already served this purpose in advancing our understanding of S1P signaling. nih.gov The unique structural characteristics of this compound could make it a valuable addition to this toolkit. Its modified side chain might confer altered pharmacokinetic and pharmacodynamic properties, such as different rates of phosphorylation or dephosphorylation, or a different tissue distribution profile.

By comparing the cellular and in vivo effects of this compound with those of Fingolimod and other derivatives, researchers could gain deeper insights into the specific roles of different S1PR subtypes in various tissues. For example, if this compound exhibits a higher selectivity for a particular S1PR subtype, it could be used to probe the physiological functions of that specific receptor with greater precision. nih.gov Furthermore, radiolabeled or fluorescently tagged versions of this compound could be synthesized to visualize S1P receptor distribution and trafficking in real-time, providing a dynamic view of this critical signaling pathway.

Rational Design of Next-Generation S1PR Modulators and Probes Based on the this compound Scaffold

The development of second-generation S1PR modulators has focused on improving selectivity, particularly for S1PR1, to minimize off-target effects associated with S1PR3 activation, such as bradycardia. nih.govnih.gov The structure of this compound, with its distinct aliphatic side chain, offers a novel scaffold for the rational design of these next-generation drugs.

Structure-based drug design, aided by computational modeling, could be employed to predict how further modifications to the this compound structure would affect its binding to S1P receptors. For example, altering the length or branching of the alkyl chains, or introducing different functional groups, could fine-tune the compound's selectivity and potency. bohrium.com The ultimate goal would be to develop modulators with an optimized therapeutic window, maximizing efficacy while minimizing adverse effects. The insights gained from studying this compound could pave the way for a new class of S1PR modulators with superior clinical profiles for a range of autoimmune and inflammatory disorders. datainsightsmarket.com

Drug GenerationCompound ExampleKey Characteristics
First-GenerationFingolimodNon-selective S1PR modulator (S1PR1,3,4,5)
Second-GenerationSiponimod, OzanimodIncreased selectivity for S1PR1 and/or S1PR5
Next-Generation (Hypothetical)Derivatives of this compoundPotentially altered lipophilicity, tissue penetration, and receptor subtype selectivity

Further Exploration of Structure-Function Relationships within the Fingolimod Derivative Class

The journey from the natural product myriocin (B1677593) to the synthetic Fingolimod was a lesson in the importance of structure-activity relationships (SAR). nih.gov The simplification of the chiral centers and modification of the side chain were key to creating a potent and less toxic immunosuppressant. nih.gov this compound continues this exploration. Its entirely aliphatic side chain, lacking the phenyl ring of Fingolimod, is a significant structural departure.

Systematic studies on a series of analogues with varying alkyl chain lengths (e.g., modifying the nonyl and octyl groups) would be highly informative. Such studies could reveal how the lipophilicity and spatial conformation of the side chain influence key pharmacological properties, including receptor binding affinity, the rate of phosphorylation by sphingosine (B13886) kinases, and the potential for blood-brain barrier penetration. nih.govacs.org Research has shown that even minor changes to the side chain can impact the biological activity of Fingolimod derivatives. acs.org A thorough investigation of the SAR for the this compound subclass would provide fundamental knowledge for the future design of S1P receptor modulators tailored for specific therapeutic applications.

Q & A

Q. What are the validated chromatographic methods for analyzing Fingolimod Hydrochloride purity and impurities in pharmaceutical formulations?

Fingolimod Hydrochloride is analyzed using reverse-phase HPLC with a C18 column (e.g., Purospher® STAR RP-18, 150 × 3.0 mm, 3 µm) and a gradient elution system. The mobile phase typically combines 0.1% phosphoric acid in water and acetonitrile, with a retention time of ~9.4 minutes for the active compound. The USP monograph (USP43-NF38) specifies a 33-minute gradient protocol to resolve impurities, achieving baseline separation with system suitability criteria (e.g., resolution ≥2.0 between critical pairs) .

Q. How does Fingolimod Hydrochloride modulate sphingosine-1-phosphate (S1P) receptors to exert immunomodulatory effects?

Fingolimod is phosphorylated by sphingosine kinase-2 (SK2) to its active metabolite, which binds to S1P receptors (S1PR1, S1PR3-5). This induces receptor internalization, sequestering lymphocytes in lymph nodes and reducing CNS infiltration in multiple sclerosis (MS). The S1PR1 modulation also activates PI3K/Akt pathways, offering neuroprotective effects in preclinical stroke models .

Q. What in vitro assays are used to evaluate Fingolimod Hydrochloride’s immunomodulatory activity?

Key assays include:

  • Lymphocyte migration inhibition : Measured via transwell assays using S1P gradients.
  • Cytokine profiling : ELISA-based quantification of IL-6, TNF-α, and IFN-γ in LPS-activated dendritic cells or microglia .
  • S1PR1 internalization : Flow cytometry to track receptor density on T-cells after exposure to phosphorylated Fingolimod .

Advanced Research Questions

Q. How can researchers reconcile contradictions between Fingolimod’s anti-inflammatory efficacy and reported adverse events (e.g., lymphopenia, hepatotoxicity)?

Experimental design should incorporate:

  • Dose-response stratification : Preclinical studies show lymphopenia is dose-dependent (0.1–1 mg/kg in mice). Lower doses may retain efficacy while mitigating toxicity .
  • Tissue-specific profiling : Liver function markers (ALT, AST) and lymphocyte counts must be monitored longitudinally in chronic models to assess off-target effects .
  • Mechanistic overlap analysis : Evaluate if S1PR3/4 activation in cardiac tissue contributes to bradycardia, using S1PR subtype-selective antagonists in parallel studies .

Q. What methodological considerations are critical for studying Fingolimod Hydrochloride interactions with CNS-acting drugs (e.g., diazepam)?

Key considerations include:

  • Synergistic toxicity screening : In vivo electrophysiology to monitor QT prolongation or negative inotropic effects in rodent models, as Fingolimod and diazepam synergistically depress cardiac output .
  • Blood-brain barrier (BBB) penetration assays : LC-MS/MS quantification of Fingolimod and co-administered drugs in cerebrospinal fluid to assess pharmacokinetic interactions .
  • Receptor cross-talk analysis : Use siRNA knockdown or CRISPR-edited cell lines to isolate S1PR1 vs. GABA receptor contributions to adverse events .

Q. How do impurity profiles impact Fingolimod Hydrochloride’s stability and bioactivity in long-term studies?

Impurity analysis via HPLC-DAD identifies degradation products (e.g., dechlorinated analogs or oxidized species). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal that acetonitrile-rich mobile phases reduce hydrolysis. Quantify bioactive impurities using in vitro S1PR binding assays to correlate structural changes with functional loss .

Q. What discrepancies exist between preclinical stroke models and clinical outcomes for Fingolimod Hydrochloride?

Preclinical meta-analyses show Fingolimod reduces infarct volume by 38% in rodent stroke models via S1PR1-mediated PI3K activation. However, clinical trials report limited efficacy, possibly due to:

  • Timing of administration : Optimal neuroprotection requires dosing within 3 hours post-ischemia in models, whereas human trials often delay treatment .
  • Species-specific S1PR expression : Human astrocytes express higher S1PR3 levels than rodents, altering downstream signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.